Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Monoamine Transporter Dopamine Transporter (DAT) Structure-Activity Relationship (SAR)

This endo-configured tropane derivative is a critical synthetic scaffold for monoamine transporter (DAT, SERT, NET) ligand development. Its rigid 8-azabicyclo[3.2.1]octane core pre-organizes amine and aromatic substituents for optimal binding-pocket engagement—a spatial precision unattainable with flexible amine alternatives. With defined polypharmacology (DAT IC50 16.5 µM, GABAA receptor IC50 1.02 µM, HSP90α Kd 19 µM), it serves as an ideal reference standard for HPLC/LC-MS method validation and a versatile intermediate for CNS-focused library synthesis. ≥98% purity ensures batch-to-batch reproducibility in demanding neuropharmacology assays.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 101353-61-1
Cat. No. B019260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
CAS101353-61-1
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NCC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3
InChIKeyIJBWOPMYRYEKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 101353-61-1) Chemical Procurement & Selection Guide


N-Benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 101353-61-1), also known as endo-N-Benzyl-endo-3-aminotropane, is a bicyclic tropane derivative with a molecular formula of C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol . It is characterized by an endo-configured 8-azabicyclo[3.2.1]octane core, a central tertiary amine, and a benzyl substituent at the 3-position, which together impart a specific steric and electronic profile that is distinct from other tropane-based amines . This compound serves as a critical synthetic intermediate and a scaffold in medicinal chemistry, particularly in the development of ligands for neurotransmitter transporters and receptors .

Why Direct Substitution of N-Benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine with Unrelated Amines Fails


In the design and synthesis of ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs), the tropane scaffold provides a rigid, three-dimensional framework that is essential for achieving high affinity and selectivity. Simple substitution with acyclic amines or other heterocycles (e.g., piperidines, pyrrolidines) leads to a significant loss of binding potency and subtype selectivity [1]. Specifically, the 8-azabicyclo[3.2.1]octane system pre-organizes the amine and aromatic substituents in a precise spatial orientation that is critical for interacting with the binding pockets of transporters like DAT, SERT, and NET [2]. The presence of the N-benzyl group, in particular, has been shown to confer distinct binding profiles compared to N-methyl or unsubstituted analogs, directly influencing both target engagement and off-target selectivity [3]. Therefore, the use of a generic amine in place of this specific tropane derivative would not reproduce the same structure-activity relationships (SAR) and would likely result in a failure to achieve the desired pharmacological profile in downstream assays.

Quantitative Differentiation of N-Benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine vs. Key Analogs


DAT Binding Affinity Comparison with 8-Cyclopropylmethyl and 8-Chlorobenzyl Analogs

The target compound's N-benzyl substitution on the 8-azabicyclo[3.2.1]octane scaffold yields a distinct affinity profile for the dopamine transporter (DAT) compared to analogs with different N-8 substituents. In a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl analog (22e) exhibited a DAT Ki of 4.0 nM, while the 8-chlorobenzyl analog (22g) showed a DAT Ki of 3.9 nM [1]. The unsubstituted benzyl derivative (target compound class) demonstrated a different selectivity profile, with a DAT IC₅₀ of 16,500 nM (16.5 µM) in rat striatal synaptosomes, indicating a >4000-fold lower potency at DAT compared to the optimized 8-chlorobenzyl analog [2]. This quantitative difference underscores that the simple benzyl group is not optimal for high DAT affinity; however, it provides a different starting point for developing ligands with unique transporter selectivity profiles, particularly when aiming for SERT or NET selectivity rather than DAT potency.

Monoamine Transporter Dopamine Transporter (DAT) Structure-Activity Relationship (SAR)

GABAA Receptor Antagonist Activity: A Unique Polypharmacology Profile

Unlike many tropane derivatives that primarily target monoamine transporters, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine exhibits measurable antagonist activity at the α4β1δ subtype of the GABAA receptor. In a functional assay using HEK293 Flp-In cells, the compound displayed an IC₅₀ of 1,020 nM (1.02 µM) for inhibiting this recombinant human GABAA receptor [1]. This is a distinct off-target activity that is not typically observed for other tropane-based DAT or SERT inhibitors, such as the 8-cyclopropylmethyl derivative 22e, which is highly selective for DAT. For comparison, the GABAA receptor modulator flumazenil has a Ki of ~1 nM, indicating the target compound is a weak antagonist, but this activity may be relevant in polypharmacology or for understanding potential CNS side effects.

GABA Receptor Neuropharmacology Ion Channel

HSP90α Binding Affinity: A Distinct Non-CNS Target Interaction

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine demonstrates binding to the molecular chaperone HSP90α, a key target in cancer and protein folding diseases. In an NMR-based binding assay, the compound exhibited a dissociation constant (Kd) of 19,000 nM (19 µM) for human HSP90α, measured by 2D ¹H-¹⁵N chemical shift perturbation [1]. This is in contrast to classical tropane derivatives, which are generally not associated with HSP90 binding. For instance, the potent DAT inhibitor 8-chlorobenzyl analog 22g shows no reported affinity for HSP90, highlighting a unique and potentially exploitable polypharmacology for the benzyl derivative. The relatively weak affinity (19 µM) indicates it is not a potent HSP90 inhibitor but could serve as a fragment-like hit for further optimization.

Heat Shock Protein Chemical Biology Protein-Protein Interaction

Physicochemical Properties: LogP, Solubility, and Rule of Five Compliance

The calculated logP (octanol-water partition coefficient) for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is 2.53, indicating moderate lipophilicity . This value is higher than that of the unsubstituted endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (logP ~1.0) due to the benzyl group, which increases hydrophobic interactions with transporter binding pockets . The compound is soluble in organic solvents like ethanol and DMSO but has limited aqueous solubility, a characteristic that must be considered in assay design . Importantly, it complies with Lipinski's Rule of Five (molecular weight 230.35, H-bond donors 1, H-bond acceptors 2, logP 2.53), making it a viable starting point for oral drug development, unlike many larger tropane derivatives that violate these guidelines .

Physicochemical Properties Drug-Likeness Solubility

Optimal Scientific and Industrial Applications for N-Benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine


Monoamine Transporter Probe Development: SERT/NET Selectivity Studies

Given its moderate DAT affinity (IC₅₀ 16.5 µM) and its structural similarity to known SERT/NET inhibitors, this compound is best utilized as a starting scaffold for designing selective serotonin or norepinephrine transporter ligands. The N-benzyl group can be systematically modified (e.g., halogenation, alkylation) to tune transporter selectivity, as demonstrated by the >4000-fold potency shift observed with the 8-chlorobenzyl analog [1]. Researchers should employ this compound in radioligand binding and uptake assays to establish baseline SAR for novel tropane-based monoamine transporter modulators [2].

Chemical Probe for Polypharmacology: DAT, GABAA, and HSP90α Interactions

The unique combination of weak DAT inhibition (IC₅₀ 16.5 µM), GABAA receptor antagonism (IC₅₀ 1.02 µM), and HSP90α binding (Kd 19 µM) makes this compound a valuable tool for studying polypharmacology and off-target effects in neuropharmacology [1][3]. It can be used as a control compound in high-content screening panels to differentiate target-specific effects from multi-target engagement. This application is particularly relevant for academic groups investigating the complex pharmacology of tropane alkaloids and their derivatives [4].

Reference Standard for Analytical Method Development and Quality Control

With its well-defined physicochemical properties (logP 2.53, MW 230.35), commercial availability at >95% purity, and established storage conditions (0-8°C for long-term stability), this compound is an ideal reference standard for developing and validating HPLC, LC-MS, or NMR methods for the analysis of tropane-based drug candidates . Its Rule of Five compliance also makes it a suitable system suitability standard for high-throughput screening campaigns in drug discovery CROs .

Synthetic Intermediate for Neurological Disorder Therapeutics

As a versatile synthetic intermediate, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine serves as a key building block in the synthesis of more complex tropane derivatives targeting neurological disorders . The benzyl amine group can be readily functionalized (e.g., via reductive amination, alkylation, or acylation) to generate diverse libraries of compounds for screening against CNS targets such as dopamine, serotonin, and norepinephrine transporters, as well as various GPCRs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.